Acetylcholinesterase Inhibition: L-Turicine Inactive at 100× the Active Concentration of L-Betonicine
In the foundational structure–activity study by Friess, Patchett, and Witkop (1957), the acetylcholinesterase (AChE) inhibitory activity of L-turicine (II), D-turicine (I), and L-betonicine (III) was compared directly [1]. L-Betonicine (III) produced measurable inhibition of AChE, whereas both L-turicine (II) and D-turicine (I) exhibited no detectable inhibition even at concentrations two orders of magnitude (100-fold) higher than those at which L-betonicine was active [1]. This stereochemically driven all-or-none difference was rationalized by a two-point attachment model requiring simultaneous interaction of the quaternary ammonium and hydroxyl groups with the enzyme surface—a geometry achievable only by the trans (2S,4R) configuration of L-betonicine [1].
| Evidence Dimension | Acetylcholinesterase inhibitory activity |
|---|---|
| Target Compound Data | L-Turicine (II): no detectable inhibition at concentrations up to 100-fold above the active range of L-betonicine |
| Comparator Or Baseline | L-Betonicine (III): measurable AChE inhibition; D-Turicine (I): also inactive |
| Quantified Difference | >100-fold difference in inhibitory potency (qualitative: active vs. inactive) |
| Conditions | Acetylcholinesterase surface binding interference assay; J. Am. Chem. Soc. 79, 459–462 (1957) |
Why This Matters
For any AChE-targeted screening campaign or neuropharmacology study, L-turicine serves as a stereochemically matched negative control that confirms binding specificity resides in the trans configuration, whereas procurement of L-betonicine yields the active inhibitor.
- [1] Nargund, R.; Wyvratt, M.; Lin, S.; Sebhat, I.; Greenlee, W. Annotated Bibliography of Dr. Arthur A. Patchett. J. Med. Chem. 2023, 66 (23), 15567–15575 (see entry for Friess, S. L.; Patchett, A. A.; Witkop, B. J. Am. Chem. Soc. 1957, 79, 459–462). DOI: 10.1021/acs.jmedchem.3c02131. View Source
